molecular formula C17H14N6 B10881812 [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- CAS No. 78650-10-9

[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-

Cat. No.: B10881812
CAS No.: 78650-10-9
M. Wt: 302.33 g/mol
InChI Key: LOLKXGYKPBOFBT-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and benzimidazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate indole derivatives with triazine and benzimidazole intermediates under controlled conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature may range from room temperature to elevated temperatures depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield the fully reduced amine .

Scientific Research Applications

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to prevent the replication of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine lies in its combination of three different heterocyclic moieties, which imparts a wide range of potential biological activities and makes it a versatile compound for various applications .

Properties

CAS No.

78650-10-9

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H14N6/c18-16-21-15(11-9-19-12-6-2-1-5-10(11)12)23-14-8-4-3-7-13(14)20-17(23)22-16/h1-9,15,19H,(H3,18,20,21,22)

InChI Key

LOLKXGYKPBOFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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